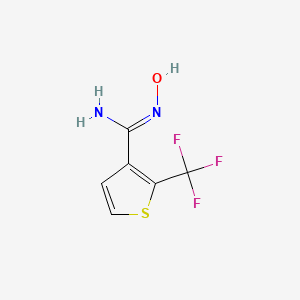

(Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c7-6(8,9)4-3(1-2-13-4)5(10)11-12/h1-2,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRPHGBVBBKAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=NO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1/C(=N/O)/N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide typically involves the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imidamide group to amines.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical characteristics:

- Chemical Formula : C₆H₅F₃N₂OS

- Molecular Weight : 210.18 g/mol

- IUPAC Name : N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide

- Appearance : Powder

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including (Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide, exhibit antimicrobial properties. A study demonstrated that similar compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antitumor Activity

The compound's structural features may contribute to its efficacy in cancer treatment. Studies on related compounds have shown promising antitumor activities when combined with conventional chemotherapy agents, enhancing their effectiveness against specific cancer cell lines . For example, the combination of this compound with established chemotherapeutics could potentially improve apoptosis rates in tumor cells.

Photovoltaic Materials

The unique electronic properties of thiophene derivatives make them suitable for applications in organic photovoltaics. The incorporation of trifluoromethyl groups can enhance the electron-withdrawing capabilities of the compound, improving charge transport properties in organic solar cells . Research has shown that such modifications can lead to increased efficiency in energy conversion.

Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of thiophene derivatives as carriers for anticancer drugs. The ability to modify the solubility and stability of drugs through conjugation with this compound could lead to more effective therapeutic outcomes with reduced side effects .

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiophene derivatives were tested against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli. The highest activity was recorded with a derivative showing an inhibition zone comparable to standard antibiotics .

Case Study 2: Cancer Treatment Synergy

In vitro studies were conducted using this compound in combination with traditional chemotherapeutic agents on breast cancer cell lines. The results demonstrated enhanced cytotoxicity when used together, suggesting a synergistic effect that warrants further investigation for clinical applications .

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidamide group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiophene Carboximidamide Family

(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide

- Molecular Formula : C₈H₈N₃OS

- Key Features : Replaces the trifluoromethyl group with a pyrrole ring.

- Suppliers list it alongside specialty chemicals for synthetic studies .

- This difference likely impacts solubility, reactivity, and binding affinity in biochemical systems.

Trifluoromethyl-Substituted Agrochemicals

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Molecular Formula: C₁₇H₁₆F₃NO₂

- Key Features : A benzamide fungicide with a trifluoromethyl group.

- Applications : Widely used to control rice sheath blight and soil-borne diseases. Its efficacy is attributed to the -CF₃ group enhancing lipophilicity and metabolic stability .

- Comparison : Unlike the target compound, flutolanil’s benzamide scaffold and isopropoxy-phenyl group optimize it for fungal enzyme inhibition. The thiophene ring in the target compound may offer distinct electronic properties for alternative targets.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Molecular Formula : C₁₄H₁₃ClN₂O₃

- Key Features : Combines a cyclopropane carboxamide with a tetrahydrofuran moiety.

- Applications : Fungicide targeting cereal crops.

- Comparison : The absence of a thiophene or trifluoromethyl group in cyprofuram highlights the target compound’s unique combination of a sulfur heterocycle and -CF₃, which could influence bioavailability or resistance profiles .

Chlorinated Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Key Features : A chlorinated isoindoline-1,3-dione used in polymer synthesis.

- Applications: Monomer for polyimides; high thermal and chemical stability .

- Comparison : While structurally distinct, both compounds feature electron-withdrawing groups (-Cl vs. -CF₃) that enhance thermal stability. The target compound’s thiophene backbone may confer flexibility absent in rigid phthalimide systems .

Research Findings and Trends

- Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances electrophilicity and metabolic stability compared to -Cl or pyrrole analogs, aligning with trends in agrochemical design .

- Thiophene vs. Benzene Scaffolds : Thiophene’s sulfur atom may improve π-stacking interactions in biological systems, whereas benzene derivatives (e.g., flutolanil) prioritize planar rigidity .

Notes

- Safety Data: No safety information is available for the target compound, contrasting with well-documented profiles for agrochemical analogs like flutolanil .

- Research Gaps : Comparative studies on the biological activity, solubility, or thermal stability of these compounds are absent in the reviewed literature.

- Supplier Trends : Specialty suppliers (e.g., American Elements) focus on small-scale research distribution, whereas agrochemicals are produced industrially .

Biological Activity

(Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide, with the CAS number 1695546-50-9, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

The chemical formula for this compound is , with a molecular weight of 210.18 g/mol. The compound features a thiophene ring substituted with a trifluoromethyl group and a hydroxylamine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅F₃N₂OS |

| Molecular Weight | 210.18 g/mol |

| CAS Number | 1695546-50-9 |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cancer progression and inflammation.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as tankyrases and indoleamine 2,3-dioxygenase (IDO1). Tankyrases are involved in telomere maintenance and Wnt signaling pathways, making them attractive targets for cancer therapy. Inhibition of IDO1 can enhance immune response against tumors by preventing the degradation of tryptophan, which tumors exploit to evade immune surveillance .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through in vitro assays.

Anticancer Activity

A study conducted on various cell lines demonstrated that this compound exhibits significant anticancer properties. The results indicated an IC50 value in the low micromolar range against several cancer cell lines, suggesting its potential as a therapeutic agent.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (Colon) | 1.5 |

| A549 (Lung) | 2.0 |

| MCF7 (Breast) | 1.8 |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance its membrane permeability and interaction with microbial targets.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| P. aeruginosa | 32 |

Case Studies

- Inhibition of Tankyrases : A study highlighted that compounds structurally related to this compound demonstrated effective inhibition of tankyrases in vitro, leading to decreased proliferation in cancer cell lines .

- Immune Modulation : Another investigation focused on the IDO1 inhibitory properties of this compound, showing enhanced T-cell activity in co-culture systems with tumor cells, indicating potential use in immunotherapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves coupling reactions between thiophene derivatives and hydroxylamine precursors. For example, similar compounds are synthesized via reduction of spirocyclic nitriles or through multi-step reactions using tetrahydrofuran (THF) and triethylamine as solvents and catalysts, respectively . Optimization includes adjusting catalysts (e.g., palladium complexes), temperature, and reaction duration to enhance yield and purity. Purity can be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : To confirm the Z-configuration and trifluoromethyl group placement.

- Mass Spectrometry (MS) : For molecular weight verification (210.18 g/mol, as per ) .

- X-ray Crystallography : To resolve tautomeric behavior and spatial arrangement (referenced in supplementary data for analogous compounds) .

- HPLC : For purity assessment, especially given the lack of reported safety data .

Q. What role does the trifluoromethyl group play in this compound’s reactivity and biological activity?

- Methodology : The CF₃ group is electron-withdrawing, enhancing electrophilic reactivity at the thiophene ring. This can stabilize intermediates in substitution reactions and improve binding affinity to biological targets (e.g., enzymes or receptors) due to increased lipophilicity . Comparative studies with non-fluorinated analogs are recommended to isolate its effects.

Advanced Research Questions

Q. How can contradictions in reported reactivity data under varying conditions be resolved?

- Methodology :

- Systematic Screening : Test reactivity across pH ranges, solvents (polar vs. nonpolar), and temperatures.

- Control Experiments : Use derivatives (e.g., replacing CF₃ with CH₃) to identify group-specific effects .

- Cross-Referencing : Compare with structurally similar compounds, such as N'-hydroxy-2-(piperazin-1-yl)ethanimidamide, to infer mechanistic pathways .

Q. What strategies assess the stability and degradation pathways of this compound under different storage conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to elevated temperatures, humidity, and light, monitoring degradation via HPLC or LC-MS.

- Degradation Product Identification : Use high-resolution MS and NMR to characterize byproducts. Current evidence notes storage at room temperature but lacks safety data, necessitating empirical validation .

Q. How can computational tools predict the compound’s interaction mechanisms with biological targets?

- Methodology :

- Molecular Docking : Utilize the InChI key (

WLRPHGBVBBKAHI-UHFFFAOYSA-N) and SMILES string (C1=CSC(=C1C(=NO)N)C(F)(F)F) to model binding modes . - Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites.

- Pharmacophore Mapping : Compare with bioactive spirocyclic or bicyclic compounds (e.g., tropane alkaloids) to hypothesize targets .

Q. What experimental approaches elucidate the tautomeric behavior of the hydroxyimine group?

- Methodology :

- Dynamic NMR : Track proton shifts in solution to identify tautomeric equilibria.

- X-ray Diffraction : Resolve solid-state configurations, as done for analogous phosphazene derivatives .

- pH-Dependent UV-Vis Spectroscopy : Monitor absorbance changes to correlate tautomer prevalence with pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.